molecular formula C16H23FN2O3S B4845212 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide

Cat. No. B4845212
M. Wt: 342.4 g/mol
InChI Key: JGFWDXUZHBGOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide, also known as FSIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSIPC is a piperidine derivative that has been synthesized for its ability to modulate the activity of certain ion channels in the brain.

Scientific Research Applications

1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to modulate the activity of certain ion channels in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 1a (ASIC1a). These ion channels are involved in pain sensation and neuronal signaling, making 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide a potential candidate for the treatment of pain-related disorders and neurological diseases. In addition, 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has also been shown to have anti-inflammatory properties, further expanding its potential therapeutic applications.

Mechanism of Action

1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide modulates the activity of TRPV1 and ASIC1a ion channels by binding to specific sites on the channels. This binding leads to the inhibition of channel activity, resulting in the reduction of pain sensation and neuronal signaling. The anti-inflammatory properties of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to reduce pain sensitivity and inflammation. In addition, 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide has also been shown to have a neuroprotective effect, protecting against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide is its specificity for TRPV1 and ASIC1a ion channels, making it a potentially valuable tool for studying the physiological and pathological roles of these channels. However, one limitation of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide is its relatively low potency, requiring higher concentrations for effective inhibition of channel activity. In addition, the lack of selectivity for other ion channels may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research related to 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide. One area of interest is the development of more potent derivatives of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide for improved inhibition of TRPV1 and ASIC1a ion channels. Another area of interest is the investigation of the potential therapeutic applications of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide in pain-related disorders and neurological diseases. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide may lead to the development of novel therapeutic approaches for these conditions.

properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-12(2)18-16(20)13-7-9-19(10-8-13)23(21,22)11-14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFWDXUZHBGOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorobenzyl)sulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 4
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.